molecular formula C7H6ClFN2O B2608408 4-Chloro-2-fluorobenzohydrazide CAS No. 1016768-00-5

4-Chloro-2-fluorobenzohydrazide

Cat. No.: B2608408
CAS No.: 1016768-00-5
M. Wt: 188.59
InChI Key: ISOHDQPNKZKLST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-fluorobenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzohydrazides, amines, and acids .

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluorobenzohydrazide and its derivatives involves interaction with molecular targets such as neural receptors and enzymes. These interactions can modulate neurological pathways, inhibit cancer cell growth, and target pathogenic microorganisms . The compound’s structure allows it to bind to specific receptors and enzymes, influencing various biological processes .

Comparison with Similar Compounds

  • 4-Fluorobenzoic acid hydrazide
  • 2-Chloro-4-fluorobenzohydrazide
  • 4-Chloro-2-fluorobenzoic acid hydrazide

Comparison: 4-Chloro-2-fluorobenzohydrazide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown higher efficacy in certain applications such as antituberculosis and anticonvulsant activities .

Properties

IUPAC Name

4-chloro-2-fluorobenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFN2O/c8-4-1-2-5(6(9)3-4)7(12)11-10/h1-3H,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOHDQPNKZKLST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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